Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and an enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl 4-aminobenzoate.
Knoevenagel Condensation: 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate 3-(4-chlorophenyl)-2-cyanoprop-2-enal.
Amidation: The intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-chlorophenyl)amino]benzoate
- Ethyl 4-[(4-methylphenyl)amino]benzoate
- Ethyl 4-[(4-fluorophenyl)amino]benzoate
Uniqueness
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is unique due to the presence of the cyano and enoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enable the compound to participate in a broader range of chemical reactions and interact with biological targets in unique ways.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and potential applications
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)14-5-9-17(10-6-14)22-18(23)15(12-21)11-13-3-7-16(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLAFXMURUZOU-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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